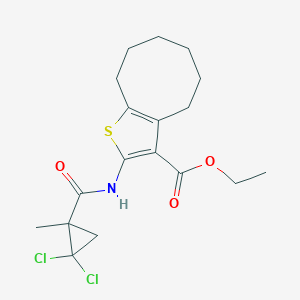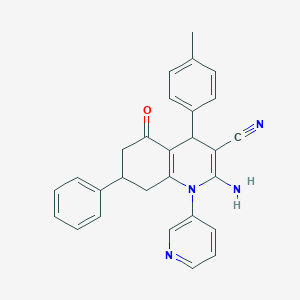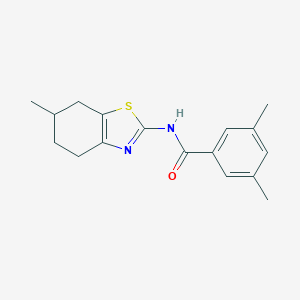
ethyl yl)-2-(4-methylphenyl)-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl yl)-2-(4-methylphenyl)-4-quinolinecarboxamide is a synthetic organic compound belonging to the quinolinecarboxamide family. This compound is characterized by its complex structure, which includes a quinoline ring substituted with an ethyl group, a 4-methylphenyl group, and a carboxamide group. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl yl)-2-(4-methylphenyl)-4-quinolinecarboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl yl)-2-(4-methylphenyl)-4-quinolinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions 2 and 4, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Alkyl-substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl yl)-2-(4-methylphenyl)-4-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.
Comparación Con Compuestos Similares
Ethyl yl)-2-(4-methylphenyl)-4-quinolinecarboxamide can be compared with other quinoline derivatives, such as:
Quinoline-4-carboxylic acid: Known for its antimicrobial and anti-inflammatory properties.
2-Phenylquinoline: Studied for its anticancer and antiviral activities.
4-Hydroxyquinoline: Investigated for its antioxidant and neuroprotective effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Propiedades
Fórmula molecular |
C18H23Cl2NO3S |
|---|---|
Peso molecular |
404.3g/mol |
Nombre IUPAC |
ethyl 2-[(2,2-dichloro-1-methylcyclopropanecarbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C18H23Cl2NO3S/c1-3-24-15(22)13-11-8-6-4-5-7-9-12(11)25-14(13)21-16(23)17(2)10-18(17,19)20/h3-10H2,1-2H3,(H,21,23) |
Clave InChI |
FNOXITARXDMPRG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)C3(CC3(Cl)Cl)C |
SMILES canónico |
CCOC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)C3(CC3(Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-ETHYL-2,3-DIMETHYL-N-[3-(MORPHOLINOSULFONYL)PHENYL]-1H-INDOLE-5-CARBOXAMIDE](/img/structure/B451373.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-(2-isopropoxyphenyl)-4-quinolinecarboxamide](/img/structure/B451377.png)
![2-{[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}-N-(4-methylphenyl)hydrazinecarboxamide](/img/structure/B451378.png)

![2-Methoxyethyl 2-[(3,4-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B451383.png)
![propyl 2-{[(3-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B451387.png)
![propyl 2-{[(3-chloroanilino)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B451389.png)

![Ethyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-(4-methoxyphenyl)-3-thiophenecarboxylate](/img/structure/B451391.png)

![Isopropyl 4-(4-chlorophenyl)-2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B451394.png)
